(Triethylsilyl)acetylene

Description

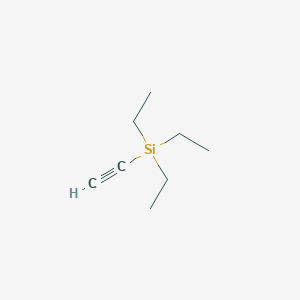

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethyl(ethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSPXZXVNVQHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348515 | |

| Record name | (Triethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777-03-3 | |

| Record name | (Triethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Triethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

(Triethylsilyl)acetylene is a versatile building block in organic synthesis, prized for its role in the introduction of an ethynyl (B1212043) group in the construction of more complex molecular architectures. Its triethylsilyl protecting group offers a balance of stability under various reaction conditions and facile removal when required. This technical guide provides a comprehensive overview of a common and reliable method for its synthesis, purification, and detailed characterization.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₁₆Si |

| Molecular Weight | 140.30 g/mol |

| Boiling Point | 136 °C |

| Density | 0.783 g/mL at 25 °C |

| Refractive Index (n₂₀/D) | 1.433 |

| ¹H NMR (CDCl₃) | δ 2.17 (s, 1H, ≡C-H), 0.99 (t, 9H, -CH₃), 0.60 (q, 6H, -Si-CH₂-) |

| ¹³C NMR (CDCl₃) | δ 92.9 (Si-C≡), 89.2 (≡C-H), 7.5 (-CH₃), 4.6 (-Si-CH₂-) |

| IR (Neat) | ~3310 cm⁻¹ (ν ≡C-H), ~2035 cm⁻¹ (ν C≡C), ~1240, 1015, 730 cm⁻¹ (ν Si-C) |

| Mass Spectrum (EI) | m/z 111 [M-C₂H₅]⁺ (base peak), 140 [M]⁺, 83, 55 |

Synthesis of this compound via Grignard Reaction

The most common and scalable synthesis of this compound involves the reaction of a Grignard reagent with acetylene (B1199291), followed by quenching with triethylchlorosilane. This method is analogous to the well-established procedure for its trimethylsilyl (B98337) counterpart.[1]

Reaction Scheme

The overall two-step, one-pot synthesis can be represented as follows:

-

Formation of Ethynylmagnesium Bromide: CH₃CH₂MgBr + HC≡CH → HC≡CMgBr + CH₃CH₃

-

Silylation: HC≡CMgBr + (CH₃CH₂)₃SiCl → (CH₃CH₂)₃SiC≡CH + MgBrCl

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and dropping funnel.

-

Dry tetrahydrofuran (B95107) (THF)

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (purified by passing through a cold trap and a drying agent)

-

Triethylchlorosilane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Standard distillation apparatus

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a portion of dry THF. Slowly add a solution of ethyl bromide in dry THF via the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Formation of Ethynylmagnesium Bromide: Cool the flask containing the ethylmagnesium bromide solution in an ice-water bath. Purify acetylene gas by passing it through a cold trap (-78 °C) and a column of a suitable drying agent.[1] Bubble the purified acetylene gas through the stirred Grignard solution. The reaction is exothermic and the flow of acetylene should be controlled to maintain the reaction temperature below 20 °C. Continue bubbling acetylene until the gas is no longer absorbed, indicating the complete formation of ethynylmagnesium bromide.

-

Silylation: To the freshly prepared solution of ethynylmagnesium bromide, add triethylchlorosilane dropwise via the dropping funnel. The addition should be done at a rate that keeps the reaction temperature below 30 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the silylation reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and then quench it by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 136 °C.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.17 | singlet | 1H | ≡C-H |

| 0.99 | triplet | 9H | -Si-CH₂-CH₃ |

| 0.60 | quartet | 6H | -Si-CH₂ -CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 92.9 | Si-C ≡ |

| 89.2 | ≡C -H |

| 7.5 | -Si-CH₂-C H₃ |

| 4.6 | -Si-C H₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3310 | ≡C-H stretching vibration |

| ~2035 | C≡C stretching vibration |

| ~1240, 1015, 730 | Si-C stretching vibrations |

The presence of a sharp peak around 3310 cm⁻¹ is characteristic of the terminal alkyne C-H bond, and the peak around 2035 cm⁻¹ confirms the presence of the carbon-carbon triple bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular ion) |

| 111 | [M - C₂H₅]⁺ |

| 83 | [M - C₂H₅ - C₂H₄]⁺ |

| 55 | [Si(CH₃)₂H]⁺ |

The base peak is typically observed at m/z 111, corresponding to the loss of an ethyl group from the molecular ion.

Logical Relationships in Synthesis

The synthesis of this compound relies on a sequence of fundamental organic reactions. The following diagram illustrates the key transformations and their relationships.

Caption: Key reagent relationships in the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and widely used method for the synthesis of this compound. The provided experimental protocol, coupled with comprehensive characterization data, offers researchers and professionals in drug development and materials science a solid foundation for the preparation and utilization of this important synthetic intermediate. Careful execution of the described procedures will yield high-purity this compound, suitable for a wide range of chemical transformations.

References

(Triethylsilyl)acetylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Triethylsilyl)acetylene (chemical formula C₈H₁₆Si), also known as ethynyltriethylsilane, is a versatile organosilicon compound widely utilized as a key building block in organic synthesis. Its triethylsilyl protecting group offers a balance of stability and reactivity, making it an invaluable reagent in the construction of complex molecular architectures, including those relevant to materials science and drug discovery. This technical guide provides an in-depth overview of the physical properties, spectral characteristics, and common synthetic applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature and is characterized by the following physical properties:

| Property | Value | Reference(s) |

| Molecular Weight | 140.30 g/mol | [1] |

| Boiling Point | 136 °C | [2] |

| Density | 0.783 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.433 | |

| Flash Point | 17 °C (62.6 °F) | |

| CAS Number | 1777-03-3 |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is relatively simple and exhibits signals corresponding to the ethyl groups and the acetylenic proton.

-

Acetylenic Proton (-C≡CH): A singlet is expected in the region of δ 2.0-3.0 ppm.

-

Ethyl Protons (-CH₂CH₃): A quartet and a triplet are expected for the methylene (B1212753) and methyl protons, respectively. The methylene protons will appear downfield from the methyl protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

Acetylenic Carbons (-C≡C-): Two distinct signals are expected for the two acetylenic carbons.

-

Ethyl Carbons (-CH₂CH₃): Two signals corresponding to the methylene and methyl carbons will be present.

Note: Access to the full ¹H and ¹³C NMR spectra for this compound is available through databases such as ChemicalBook and SpectraBase.[3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.

-

≡C-H Stretch: A sharp, strong band is typically observed around 3300 cm⁻¹.

-

-C≡C- Stretch: A weaker absorption is expected in the region of 2100-2200 cm⁻¹.

-

C-H Stretch (Alkyl): Strong absorptions will be present in the 2850-3000 cm⁻¹ region.

-

Si-C Stretch: Bands corresponding to the silicon-carbon bond will also be present.

Note: The IR spectrum for this compound can be found on PubChem. The NIST WebBook provides a reference spectrum for the analogous (trimethylsilyl)acetylene.[1][7]

Experimental Protocols

This compound is a valuable reagent in several carbon-carbon bond-forming reactions. Below are detailed experimental protocols for its synthesis and its application in two common cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent with acetylene (B1199291), followed by quenching with chlorotriethylsilane (B140506). The following procedure is adapted from a reliable method for the synthesis of the analogous trimethylsilylacetylene.[8]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetylene gas

-

Chlorotriethylsilane

-

Iodine (catalyst)

-

Dry ice/acetone bath

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine and a portion of anhydrous THF. Heat the mixture to reflux. Add a small amount of 1-chlorobutane to initiate the Grignard reaction. Once initiated, add the remaining 1-chlorobutane in THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Formation of Ethynylmagnesium Chloride: Cool the flask containing the butylmagnesium chloride in a dry ice/acetone bath. Bubble purified acetylene gas through the solution at a steady rate. Add the prepared butylmagnesium chloride solution dropwise to the acetylene-saturated THF, maintaining the temperature below 20 °C. Continue bubbling acetylene for 30 minutes after the addition is complete.

-

Reaction with Chlorotriethylsilane: Replace the acetylene inlet with a dropping funnel containing a solution of chlorotriethylsilane in anhydrous THF. Add the chlorotriethylsilane solution dropwise to the stirred solution of ethynylmagnesium chloride, maintaining the reaction temperature between 15-20 °C. After the addition, replace the dropping funnel with a reflux condenser and heat the reaction mixture under reflux for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Sonogashira Coupling Reaction

This compound is a common coupling partner in the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

General Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable solvent (e.g., triethylamine (B128534), THF, or DMF) and the base (e.g., triethylamine or diisopropylamine).

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The crude product can be purified by column chromatography.

-

If desired, the triethylsilyl protecting group can be removed using a fluoride (B91410) source (e.g., TBAF) or under basic conditions.

Cadiot-Chodkiewicz Cross-Coupling Reaction

This compound can also be employed in the Cadiot-Chodkiewicz coupling to form unsymmetrical diynes by reacting with a 1-bromoalkyne.

General Procedure:

-

In a reaction vessel, dissolve the 1-bromoalkyne in a suitable solvent such as methanol (B129727) or THF.

-

Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and a copper(I) chloride catalyst.

-

Add a base, typically an amine like ethylamine.

-

To this mixture, add this compound.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting unsymmetrical diyne by column chromatography.

Applications in Drug Development and Materials Science

The utility of this compound extends to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The triethylsilyl group can act as a removable protecting group or as a functional handle for further transformations. Its incorporation into drug candidates can modulate physicochemical properties such as solubility and metabolic stability. In materials science, acetylenic compounds are precursors to conjugated polymers and other advanced materials with interesting electronic and optical properties.

Safety Information

This compound is a flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C8H16Si | CID 637947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1777-03-3 [chemicalbook.com]

- 3. This compound(1777-03-3) 13C NMR [m.chemicalbook.com]

- 4. This compound(1777-03-3) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. (Trimethylsilyl)acetylene [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

(Triethylsilyl)acetylene: A Technical Guide to Its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for (Triethylsilyl)acetylene. The following sections offer a structured overview of its chemical identity, hazard classifications, and safe handling procedures to ensure laboratory safety and proper use in research and development.

Chemical Identity

This compound, also known as Ethynyltriethylsilane, is an organosilicon compound frequently utilized in organic synthesis. Its unique chemical properties make it a valuable reagent in the pharmaceutical and materials science industries.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethynyltriethylsilane |

| CAS Number | 1777-03-3[1][2][3][4] |

| Molecular Formula | C8H16Si[2][3] |

| Molecular Weight | 140.30 g/mol [1][2][3] |

| Appearance | Clear, colorless liquid[2][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its flammability and potential to cause irritation. Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

The signal word for this chemical is "Danger" .[3][5]

Quantitative Safety Data

| Parameter | Value |

| Flash Point | 63 °F (17.2 °C)[3] |

| Boiling Point | 136 °C[2][3] |

| Density | 0.783 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.433[2][3] |

NFPA 704 Diamond:

-

Health (Blue): 2

-

Flammability (Red): 3

-

Instability (Yellow): 0

-

Special (White): -

(Source: ChemicalBook[3])

Experimental Protocols: Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting. The following protocols are based on standard safety data sheets.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and flame-retardant protective clothing.[6][7]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[7]

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6][7]

Storage Conditions

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Vapors can accumulate in low areas and may form explosive mixtures with air.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of (Triethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (Triethylsilyl)acetylene. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of such spectra.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on the known effects of silicon on adjacent acetylenic protons and the typical chemical shifts of ethyl groups attached to silicon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetylenic Proton (-C≡C-H ) | 2.0 - 2.5 | Singlet (s) | 1H |

| Methylene Protons (-Si-CH ₂-CH₃) | 0.5 - 1.0 | Quartet (q) | 6H |

| Methyl Protons (-Si-CH₂-CH ₃) | 0.9 - 1.2 | Triplet (t) | 9H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetylenic Carbon (-C≡C -H) | 85 - 95 |

| Silyl-substituted Acetylenic Carbon (-Si-C ≡C-H) | 88 - 98 |

| Methylene Carbon (-Si-C H₂-CH₃) | 4 - 8 |

| Methyl Carbon (-Si-CH₂-C H₃) | 7 - 11 |

Experimental Protocols

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may also be used.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). If the deuterated solvent does not contain TMS, a small amount can be added.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm, should be adequate to cover the expected signals and the TMS reference.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for all carbon atoms.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm, will cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, especially for the acetylenic carbons.

-

3. Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of this compound and its distinct proton and carbon environments, which give rise to the signals in the NMR spectra.

Caption: Molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals.

Spectroscopic Analysis of Ethynyltriethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyltriethylsilane, a member of the alkynylsilane family, is a versatile building block in organic synthesis and materials science. Its unique electronic and steric properties, conferred by the interplay of the ethynyl (B1212043) and triethylsilyl moieties, make it a valuable reagent in cross-coupling reactions, click chemistry, and the synthesis of complex organic molecules and silicon-containing polymers. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization and for the quality control of processes in which it is a key component. This guide provides an in-depth overview of the spectroscopic characterization of ethynyltriethylsilane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ethynyltriethylsilane.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethynyltriethylsilane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.15 | Singlet | ≡C-H |

| 0.98 | Triplet | Si-CH₂-CH ₃ | |

| 0.57 | Quartet | Si-CH ₂-CH₃ | |

| ¹³C | 92.8 | Si-C ≡CH | |

| 89.5 | Si-C≡C H | ||

| 7.6 | Si-CH₂-C H₃ | ||

| 4.5 | Si-C H₂-CH₃ |

Note: Data obtained from publicly available spectra. Solvent not specified.

Table 2: Predicted ²⁹Si NMR Spectroscopic Data for Ethynyltriethylsilane

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ²⁹Si | -15 to -20 |

Note: The chemical shift for ²⁹Si in ethynyltriethylsilane has been predicted based on typical values for tetraalkylsilanes and the electronic effect of the ethynyl group. The actual experimental value may vary.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for Ethynyltriethylsilane (Predicted)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3310 | ~3310 | Strong (IR), Medium (Raman) |

| C≡C stretch | ~2040 | ~2040 | Medium (IR), Strong (Raman) |

| C-H stretch (alkyl) | 2950-2850 | 2950-2850 | Strong |

| Si-C stretch | 800-600 | 800-600 | Strong |

| CH₂/CH₃ deformations | 1460-1375 | 1460-1375 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation for Ethynyltriethylsilane

| m/z | Proposed Fragment | Notes |

| 140 | [M]⁺ | Molecular ion |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 83 | [M - Si(C₂H₅)]⁺ | Loss of a triethylsilyl radical |

| 55 | [Si(C₂H₅)]⁺ | Triethylsilyl cation |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for organosilanes. The base peak is likely to be [M - C₂H₅]⁺ due to the stability of the resulting silicon-containing cation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of ethynyltriethylsilane (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C and ²⁹Si NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The sample is gently agitated to ensure homogeneity.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment with proton decoupling.

-

Number of scans: 128-1024 (or more, depending on concentration).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 150 ppm).

-

²⁹Si NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a silicon probe.

-

Parameters:

-

Pulse sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of scans: 1024 or more due to the low natural abundance and sensitivity of ²⁹Si.

-

Relaxation delay: 10-30 seconds (due to the long spin-lattice relaxation times of ²⁹Si).

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., -50 to 50 ppm).

-

Infrared (IR) and Raman Spectroscopy

Sample Preparation:

-

For liquid ethynyltriethylsilane, the neat liquid can be analyzed directly. A small drop of the sample is placed on the ATR crystal for FTIR analysis or in a glass capillary for Raman analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Parameters:

-

Laser power: Optimized to maximize signal without causing sample degradation (typically a few milliwatts).

-

Integration time: 1-10 seconds.

-

Number of accumulations: 10-20.

-

Spectral range: 200-3500 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Introduction:

-

The liquid sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A mass spectrometer with an EI source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 30-200.

-

The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of ethynyltriethylsilane.

Structural Information from Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and structural information.

Thermodynamic Properties of Triethylsilylacetylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of triethylsilylacetylene ((C₂H₅)₃SiC≡CH). Due to a scarcity of direct experimental data for this specific organosilicon compound, this document leverages high-level computational chemistry data, which serves as a reliable benchmark.[1][2] Additionally, it outlines established experimental protocols applicable to determining the thermodynamic properties of volatile and air-sensitive liquids like triethylsilylacetylene.

Core Thermodynamic Properties

The following table summarizes the key thermodynamic properties of triethylsilylacetylene in the gas phase, as determined by high-level ab initio quantum chemical methods.[1][2] These computational methods provide a robust benchmark in the absence of extensive experimental data.[1][2]

Table 1: Calculated Gas-Phase Thermodynamic Properties of Triethylsilylacetylene at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | Data not available in search results | kJ/mol |

| Standard Molar Entropy | S° | Data not available in search results | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | Cp | Data not available in search results | J/(mol·K) |

Note: Specific values for triethylsilylacetylene were not found in the provided search results. The referenced study by Vuori et al. calculated these properties for 159 organosilicon compounds, and it is highly probable that triethylsilylacetylene or a close analog is included in their full dataset, which would be available in the supporting information of their publication.[1][2]

Physical Properties

Basic physical properties of triethylsilylacetylene have been experimentally determined and are crucial for handling and for the design of experiments.

Table 2: Physical Properties of Triethylsilylacetylene

| Property | Value | Units | Reference |

| Molecular Weight | 140.30 | g/mol | [3] |

| Boiling Point | 136 | °C | |

| Density | 0.783 | g/mL at 25 °C | |

| Refractive Index | n20/D 1.433 |

Experimental Protocols for Thermodynamic Property Determination

Determination of Heat Capacity (C_p)

The heat capacity of a volatile liquid can be determined using differential scanning calorimetry (DSC) or relaxation calorimetry.

Protocol: Differential Scanning calorimetry (DSC) with Hermetically Sealed Pans

-

Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) of triethylsilylacetylene is hermetically sealed in an aluminum DSC pan. This is crucial to prevent vaporization during the experiment, which would introduce significant error.[4][5] For air-sensitive compounds, this process should be carried out in an inert atmosphere (e.g., a glovebox).

-

Calibration: The DSC instrument is calibrated for heat flow and temperature using standard reference materials (e.g., indium, sapphire).

-

Measurement Procedure (Three-Step Method):

-

Baseline: An empty, sealed DSC pan is run through the desired temperature program (e.g., 20°C to 80°C at a controlled heating rate) to establish the baseline heat flow.

-

Standard: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the identical temperature program.

-

Sample: The hermetically sealed sample pan containing triethylsilylacetylene is run under the same conditions.

-

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the standard at each temperature.

Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Protocol: Static Vapor Pressure Measurement

-

Apparatus: A static apparatus consists of a temperature-controlled sample cell connected to a pressure transducer. The system must be vacuum-tight.

-

Sample Degassing: The liquid sample of triethylsilylacetylene is introduced into the sample cell. The sample is then thoroughly degassed to remove any dissolved gases, typically by several freeze-pump-thaw cycles.

-

Measurement: The sample cell is immersed in a constant-temperature bath. The system is allowed to reach thermal and vapor pressure equilibrium. The pressure and temperature are recorded.

-

Data Collection: The measurement is repeated at several different temperatures.

-

Calculation: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔH_vap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

Computational and Experimental Workflow

The determination of thermodynamic properties for organosilicon compounds often involves a synergistic approach, combining computational chemistry and experimental validation.

References

- 1. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Triethylsilyl)acetylene | C8H16Si | CID 637947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Silylacetylenes in Chemistry

Introduction

Silylacetylenes, organosilicon compounds featuring a carbon-carbon triple bond directly attached to a silicon atom, have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Initially encountered as byproducts in hydrosilylation reactions, their unique reactivity and stability have established them as versatile building blocks for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of silylacetylenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal moments of their discovery, the evolution of their synthesis, and their critical role in powerful catalytic reactions, supported by detailed experimental protocols and quantitative data.

A Historical Perspective: From Curiosity to Cornerstone

The journey of silylacetylenes began in the mid-20th century, a period of burgeoning exploration in organometallic chemistry. While the broader field of organosilicon chemistry had its roots in the 19th century with the work of chemists like Charles Friedel and James Crafts, and was significantly advanced by Frederic Kipping in the early 1900s, the specific class of silylacetylenes remained unexplored until the 1950s.[1][2]

A pivotal moment in the history of these compounds was the first reported synthesis of trimethylsilylacetylene in 1959 by the Belgian chemist Heinz Günter Viehe . His work laid the foundation for the systematic investigation and subsequent widespread adoption of this new class of reagents.

Following Viehe's discovery, the field saw gradual but significant progress. Key developments included the refinement of synthetic methods, moving from stoichiometric organometallic reagents to more efficient catalytic processes. The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the applications of silylacetylenes, particularly with the advent of palladium-catalyzed cross-coupling reactions. Today, silylacetylenes are considered essential reagents in the synthesis of pharmaceuticals, advanced materials, and complex natural products.

Synthesis of Silylacetylenes: An Evolving Toolkit

The synthesis of silylacetylenes has evolved considerably since Viehe's initial report. The primary goal has always been the efficient formation of the sp-C–Si bond. Early methods relied heavily on classical organometallic chemistry, which, while effective, often required harsh conditions and stoichiometric amounts of strong bases. More recent developments have focused on milder, more versatile, and catalytic approaches.

Traditional Methods: The Organometallic Approach

The most common and enduring methods for the synthesis of silylacetylenes involve the reaction of a silyl (B83357) electrophile (typically a silyl halide) with an acetylide nucleophile.

The use of Grignard reagents remains a widely practiced and reliable method for the laboratory-scale synthesis of silylacetylenes. The process involves the deprotonation of a terminal alkyne with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding magnesium acetylide. This is then reacted in situ with a silyl chloride.

Experimental Protocol: Synthesis of Trimethylsilylacetylene via Grignard Reagent

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethylsilyl (B98337) chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Formation of Ethynylmagnesium Bromide: Cool the Grignard solution to 0°C in an ice bath. Bubble dry acetylene gas through the solution for 1-2 hours. The formation of a greyish-white precipitate indicates the formation of ethynylmagnesium bromide.

-

Silylation: To the suspension of ethynylmagnesium bromide, add a solution of trimethylsilyl chloride in anhydrous THF dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to afford trimethylsilylacetylene.

Expected Yield: 60-70%

Organolithium reagents, such as n-butyllithium (n-BuLi), offer a more reactive alternative to Grignard reagents for the deprotonation of terminal alkynes. The resulting lithium acetylides are highly nucleophilic and react readily with silyl chlorides. This method is particularly useful for less acidic alkynes or when a stronger base is required.

Experimental Protocol: Synthesis of Triisopropylsilylacetylene via Organolithium Reagent

Materials:

-

Triisopropylsilylacetylene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of acetylene in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70°C. Stir the resulting solution for 30 minutes at -78°C.

-

Silylation: To the lithium acetylide solution, add triisopropylsilyl chloride dropwise at -78°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield triisopropylsilylacetylene.

Expected Yield: 85-95%

Modern Catalytic Methods

The 21st century has seen a shift towards the development of more sustainable and atom-economical catalytic methods for the synthesis of silylacetylenes. These methods often avoid the use of stoichiometric strong bases and offer broader functional group tolerance.

Rhodium complexes have been shown to catalyze the direct silylation of terminal alkynes with hydrosilanes. This method avoids the pre-formation of an acetylide and proceeds under neutral conditions.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Phenyl(triethylsilyl)acetylene

Materials:

-

Triethylsilane

-

Wilkinson's catalyst [RhCl(PPh₃)₃]

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve phenylacetylene and a catalytic amount of Wilkinson's catalyst (1-2 mol%) in anhydrous toluene.

-

Addition of Hydrosilane: Add triethylsilane to the solution at room temperature.

-

Reaction: Heat the reaction mixture at 80°C and monitor the progress by TLC or GC-MS.

-

Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain phenylthis compound.

Expected Yield: >90%

Physicochemical Properties of Common Silylacetylenes

The choice of the silyl group has a significant impact on the physical and chemical properties of the silylacetylene, influencing its stability, reactivity, and ease of handling. A summary of the properties of several commonly used silylacetylenes is provided below.

| Silylacetylene | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 53 | 0.695 | 1.390 |

| Triethylsilylacetylene | C₈H₁₆Si | 140.30 | 136-137 | 0.783 | 1.433 |

| Triisopropylsilylacetylene | C₁₁H₂₂Si | 182.38 | 88-90 (20 mmHg) | 0.813 | 1.452 |

| tert-Butyldimethylsilylacetylene | C₈H₁₆Si | 140.30 | 116-117 | 0.751 | 1.451 |

Spectroscopic Characterization

The structure of silylacetylenes can be readily confirmed using standard spectroscopic techniques.

| Silylacetylene | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) |

| Trimethylsilylacetylene | 2.38 (s, 1H, ≡C-H), 0.15 (s, 9H, Si(CH₃)₃) | 92.8 (≡C-H), 89.5 (≡C-Si), -0.5 (Si(CH₃)₃) | 3310 (≡C-H), 2040 (C≡C) |

| Triethylsilylacetylene | 2.35 (s, 1H, ≡C-H), 0.98 (t, 9H, Si(CH₂CH₃)₃), 0.58 (q, 6H, Si(CH₂CH₃)₃) | 93.5 (≡C-H), 88.7 (≡C-Si), 7.5 (Si(CH₂CH₃)₃), 4.3 (Si(CH₂CH₃)₃) | 3305 (≡C-H), 2035 (C≡C) |

| Triisopropylsilylacetylene | 2.40 (s, 1H, ≡C-H), 1.05 (m, 21H, Si(CH(CH₃)₂)₃) | 95.1 (≡C-H), 86.2 (≡C-Si), 18.7 (Si(CH(CH₃)₂)₃), 11.3 (Si(CH(CH₃)₂)₃) | 3315 (≡C-H), 2045 (C≡C) |

| tert-Butyldimethylsilylacetylene | 2.36 (s, 1H, ≡C-H), 0.92 (s, 9H, SiC(CH₃)₃), 0.08 (s, 6H, Si(CH₃)₂) | 93.1 (≡C-H), 89.9 (≡C-Si), 26.1 (SiC(CH₃)₃), 16.4 (SiC(CH₃)₃), -4.7 (Si(CH₃)₂) | 3312 (≡C-H), 2042 (C≡C) |

Key Applications in Organic Synthesis

The utility of silylacetylenes in organic synthesis stems primarily from their role as "protected" terminal alkynes. The silyl group masks the acidic acetylenic proton, preventing unwanted side reactions, and can be easily removed when desired.

The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Silylacetylenes are frequently employed in this reaction as a stable, liquid substitute for gaseous acetylene. The reaction proceeds via a catalytic cycle involving both palladium and copper.

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of (Trimethylsilyl)acetylene with Iodobenzene

Materials:

-

Iodobenzene

-

(Trimethylsilyl)acetylene

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

Procedure:

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and PPh₃ to anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.

-

Reaction Setup: To the catalyst solution, add CuI, iodobenzene, and triethylamine.

-

Addition of Alkyne: Add (trimethylsilyl)acetylene to the reaction mixture.

-

Reaction: Heat the mixture to 70°C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford phenyl(trimethylsilyl)acetylene.

Expected Yield: 90-98%

Deprotection of Silylacetylenes

The removal of the silyl group to reveal the terminal alkyne is a crucial step in many synthetic sequences. This can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.

The most common method for cleaving the Si-C bond is through the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluorine for silicon drives this reaction.

Experimental Protocol: TBAF Deprotection of (Triisopropylsilyl)acetylene (B1226034)

Materials:

-

(Triisopropylsilyl)acetylene

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: Dissolve (triisopropylsilyl)acetylene in anhydrous THF in a round-bottom flask.

-

Addition of TBAF: Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (acetylene is volatile). The resulting terminal alkyne is often used immediately in the next step without further purification.

Expected Yield: >95% (often used in situ)

In some cases, particularly for less sterically hindered silyl groups like trimethylsilyl, acidic conditions can be employed for deprotection.

Experimental Protocol: Acid-Catalyzed Deprotection of Phenyl(trimethylsilyl)acetylene

Materials:

-

Phenyl(trimethylsilyl)acetylene

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: Dissolve phenyl(trimethylsilyl)acetylene in methanol.

-

Addition of Base: Add a catalytic amount of potassium carbonate.

-

Reaction: Stir the mixture at room temperature for 30 minutes.

-

Work-up: Add water to the reaction mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenylacetylene.

Expected Yield: >95%

Logical Workflow for Silylacetylene Synthesis and Application

The general workflow for utilizing silylacetylenes in a synthetic sequence is outlined below.

Figure 2: General experimental workflow for the use of silylacetylenes.

Conclusion

From their initial discovery as a chemical curiosity, silylacetylenes have evolved into a cornerstone of modern organic synthesis. Their unique ability to act as stable and versatile surrogates for terminal alkynes has enabled the construction of countless complex molecules of significance in medicine and materials science. The continuous development of new and more efficient synthetic methods, from traditional organometallic approaches to sophisticated catalytic systems, ensures that silylacetylenes will remain at the forefront of chemical innovation for years to come. This guide has provided a comprehensive overview of their history, synthesis, properties, and applications, equipping researchers with the foundational knowledge to effectively utilize these powerful reagents in their own scientific endeavors.

References

(Triethylsilyl)acetylene molecular weight and formula

An In-depth Technical Guide to (Triethylsilyl)acetylene

Introduction

This compound, also known as ethynyltriethylsilane, is an organosilicon compound with significant applications in organic synthesis. As a bulky trialkylsilyl-protected alkyne, it serves as a crucial building block in the formation of complex molecules. The triethylsilyl group enhances the stability of the acetylene (B1199291) moiety while allowing for high reactivity in various coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₆Si[1][2][3][4][5] |

| Linear Formula | (C₂H₅)₃SiC≡CH[6] |

| Molecular Weight | 140.30 g/mol [1][2][3][4][6] |

| CAS Number | 1777-03-3[1][2][3][4] |

| Appearance | Clear, colorless liquid[1][4] |

| Density | 0.783 g/mL at 25 °C[1][4][6] |

| Boiling Point | 136 °C[1][4][5] |

| Refractive Index | n20/D 1.433[1][4][6] |

| Flash Point | 17 °C (62.6 °F) - closed cup |

| Storage | Store at room temperature in flammables area[1][4] |

Synthesis and Experimental Protocols

The synthesis of silylacetylenes, including this compound, generally involves the reaction of a metal acetylide with a trialkylsilyl halide. While specific, detailed protocols for this compound are proprietary or published in specialized literature, a general and widely used method is the silylation of an ethynyl (B1212043) metal derivative.

General Synthesis of (Trialkylsilyl)acetylenes

A common laboratory-scale synthesis for a related compound, trimethylsilylacetylene, involves the preparation of a Grignard reagent from an alkyl halide, followed by reaction with acetylene gas to form an ethynylmagnesium halide. This intermediate is then reacted with the corresponding trialkylsilyl chloride.

Illustrative Experimental Workflow (Conceptual):

-

Formation of Grignard Reagent: An alkylmagnesium halide (e.g., butylmagnesium chloride) is prepared by reacting the corresponding alkyl halide with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Ethynylmagnesium Halide: Purified acetylene gas is bubbled through the cooled Grignard reagent solution. This must be done carefully to control the exothermic reaction and prevent the formation of bis(magnesium halide)acetylene.

-

Silylation: A solution of the trialkylsilyl chloride (in this case, triethylsilyl chloride) in an anhydrous solvent is added dropwise to the ethynylmagnesium halide solution. The reaction mixture is typically refluxed to ensure completion.

-

Workup and Purification: The reaction is quenched, often with water or a dilute aqueous acid. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the product is isolated and purified by distillation.

Key Reactions and Applications

This compound is a versatile reagent employed in several important organic reactions. Its bulky triethylsilyl group provides steric hindrance that can be advantageous in achieving selectivity.

-

Cadiot-Chodkiewicz Cross-Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne to form unsymmetrical diynes. This compound is used as a bulky protected alkyne in these reactions.[4]

-

Sonogashira Coupling: In this cross-coupling reaction, a terminal alkyne reacts with an aryl or vinyl halide. The use of this compound allows for the introduction of an ethynyl group, and the silyl (B83357) group can be subsequently removed if desired.[7]

-

Rhodium-Catalyzed Dimerization: This process allows for the formation of dimers from this compound, leading to more complex molecular structures.[4]

-

Synthesis of Advanced Materials: It is a key precursor in the synthesis of triethylsilylethynyl anthradithiophenes (ADTs), which are organic semiconductors used in advanced electronic materials.[4][6][8]

The diverse applications of this compound stem from its unique combination of reactivity and stability, making it a valuable tool across multiple scientific disciplines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C8H16Si | CID 637947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1777-03-3 [chemicalbook.com]

- 5. 1777-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (トリエチルシリル)アセチレン、97 (C2H5)3SiCCH [sigmaaldrich.com]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Solubility Profile of (Triethylsilyl)acetylene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Triethylsilyl)acetylene, a key building block in organic synthesis and materials science, is generally characterized by its high solubility in a wide array of common organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, supported by general principles and a standardized experimental protocol for solubility determination. While specific quantitative solubility data for this compound is not extensively reported, likely due to its high miscibility in many organic media, this guide offers valuable qualitative insights and practical methodologies for laboratory applications.

Qualitative Solubility of this compound

This compound is a nonpolar compound, a characteristic that governs its solubility behavior.[1][2] The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will readily dissolve in solvents with similar nonpolar characteristics.[3][4] Based on general solubility principles for alkynes and silyl (B83357) compounds, the expected solubility of this compound in various classes of organic solvents is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | Nonpolar nature aligns with the nonpolar hydrocarbon chains of alkanes.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Nonpolar aromatic rings interact favorably with the nonpolar this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively nonpolar and are good solvents for a wide range of organic compounds.[1] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents have the ability to dissolve many nonpolar organic compounds. |

| Esters | Ethyl acetate | Soluble to Miscible | While possessing some polarity, esters are generally good solvents for nonpolar compounds. |

| Ketones | Acetone | Soluble to Miscible | Acetone is a polar aprotic solvent but can still dissolve a range of nonpolar to moderately polar compounds. |

| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding of alcohols make them poor solvents for nonpolar compounds like this compound.[1][5] |

| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is immiscible with the nonpolar this compound.[1][2][5] |

Factors Influencing Solubility

The high solubility of this compound in nonpolar organic solvents can be attributed to the following molecular features:

-

Nonpolar Nature: The presence of the triethylsilyl group and the acetylene (B1199291) moiety results in a molecule with low overall polarity.[1][2]

-

Weak Intermolecular Forces: The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces), which are easily overcome by the solvent molecules.[1]

-

Absence of Hydrogen Bonding: this compound cannot act as a hydrogen bond donor or acceptor, contributing to its poor solubility in protic, hydrogen-bonding solvents like water and alcohols.[1]

Experimental Protocol for Solubility Determination

For instances where quantitative solubility data is required, the following general protocol, adapted from methods for determining the solubility of sp-alkyne (B12371663) containing compounds, can be employed.[6] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be sufficient to ensure undissolved solid or liquid remains after equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility can be expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Caption: The "like dissolves like" principle governing the solubility of this compound.

References

Silyl Protecting Groups for Terminal Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the manipulation of the terminal alkyne functionality is a cornerstone of molecular construction. The inherent acidity of the acetylenic proton (pKa ≈ 25), however, presents a significant challenge, as it is incompatible with a wide range of common reagents, including organometallics, strong bases, and various nucleophiles. To circumvent this reactivity, the use of protecting groups is indispensable. Among the most versatile and widely employed are silyl (B83357) protecting groups, which offer a tunable range of stability and can be introduced and removed under mild and selective conditions. This technical guide provides a comprehensive overview of the core principles and practical applications of silyl protecting groups for terminal alkynes.

Introduction to Silyl Protecting Groups

Trialkylsilyl groups are the most common class of protecting groups for terminal alkynes.[1][2] The protection strategy involves the replacement of the acidic acetylenic proton with a sterically hindered silyl group, rendering the alkyne inert to basic and nucleophilic conditions. The general structure of a silyl-protected terminal alkyne is R-C≡C-SiR'₃.

The choice of the specific silyl group is dictated by the demands of the synthetic route, with the stability of the silyl ether being the most critical factor. This stability is primarily governed by the steric bulk of the substituents on the silicon atom. Greater steric hindrance impedes the approach of nucleophiles or protons to the silicon-carbon bond, thereby enhancing stability.[3]

Relative Stability of Common Silyl Ethers: The general order of stability for commonly used silyl ethers under acidic conditions is as follows, with stability increasing with steric bulk:[3] TMS < TES < TBDMS < TIPS

This differential stability is a powerful tool in complex syntheses, allowing for the selective deprotection of one silyl group in the presence of another. For instance, a Trimethylsilyl (TMS) group can be selectively cleaved while a more robust Triisopropylsilyl (TIPS) group remains intact.[4]

Common Silyl Protecting Groups: A Comparative Overview

The selection of an appropriate silyl protecting group is crucial for the success of a synthetic sequence. Below is a summary of the most frequently used silyl groups, their characteristics, and typical reaction conditions.

| Protecting Group | Abbreviation | Key Features & Applications |

| Trimethylsilyl | TMS | The least sterically hindered and most labile of the common silyl groups. Easily introduced and removed under very mild conditions. Often used for temporary protection or when facile cleavage is required.[5][6] |

| Triethylsilyl | TES | Offers slightly greater stability than TMS due to increased steric bulk. Useful when TMS is too labile for the reaction conditions. |

| tert-Butyldimethylsilyl | TBDMS (or TBS) | Significantly more stable than TMS and TES, with a stability towards hydrolysis approximately 10,000 times greater than TMS.[7] It is robust enough to withstand a wide range of reaction conditions, yet can be removed selectively. A workhorse protecting group in multi-step synthesis.[8] |

| Triisopropylsilyl | TIPS | One of the most sterically hindered and robust common silyl protecting groups.[9] Its removal requires more forcing conditions, making it ideal for protecting an alkyne that needs to survive harsh reaction steps late into a synthesis. |

| (3-cyanopropyl)dimethylsilyl | CPDMS | A polar protecting group developed to address the challenge of separating nonpolar silyl-protected alkynes from starting materials and byproducts. The nitrile functionality increases polarity, facilitating chromatographic purification.[2] |

Data Presentation: Protection and Deprotection Conditions

The following tables summarize quantitative data for the protection and deprotection of terminal alkynes with various silyl groups, providing a basis for comparison and selection.

Table 1: Silyl Protection of Terminal Alkynes

| Silyl Group | Substrate | Reagents & Conditions | Time | Yield | Reference |

| TMS | Terminal Alkyne | n-BuLi, TMSCl, THF, -78 °C to RT | 1.5 - 3 h | High | [5] |

| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF, RT | 12 - 24 h | High | [7] |

| TIPS | Terminal Alkyne | n-BuLi, TIPSCl, THF, -78 °C | - | High | [5] |

| CPDMS | Diiodide & Acetylene | Pd(PPh₃)₂Cl₂, PPh₃, CuI, Piperidine | - | 39% (mono-adduct) | [2] |

Note: While the TBDMS example is for an alcohol, the conditions are representative of the reagents used for silyl ether formation.

Table 2: Deprotection of Silyl-Protected Alkynes

| Silyl Group | Reagents & Conditions | Time | Yield | Reference |

| TMS | K₂CO₃, MeOH, RT | 2 h | High | [1] |

| TMS | TBAF, THF, -20 to 10 °C | - | 98% | [2] |

| TMS | CuSO₄, Sodium Ascorbate, EtOH/H₂O, RT | 10 - 15 min | 98% | [10] |

| TBDMS | TBAF (1.1 eq), THF, 0 °C to RT | 1 - 4 h | High | [7] |

| TIPS | TBAF, THF, Reflux | 0.5 h | Low (25%) | [10] |

| TIPS | AgF (1.5 eq), MeOH, 23 °C | 3.5 h | 81% | [10][11] |

| CPDMS | K₂CO₃ | - | 89% (selective) | [2] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. The following sections provide representative protocols for key protection and deprotection reactions.

Protocol 1: Protection of a Terminal Alkyne as a Trimethylsilyl (TMS) Ether

This procedure describes the protection of a generic terminal alkyne using n-butyllithium and chlorotrimethylsilane.[5]

Materials:

-

Terminal alkyne (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

-

Chlorotrimethylsilane (TMSCl, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi dropwise to the stirred solution and continue stirring at -78 °C for 30 minutes.

-

Add TMSCl dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a TMS-Protected Alkyne using Potassium Carbonate

This protocol provides a mild and efficient method for the cleavage of a TMS group from a terminal alkyne.[1]

Materials:

-

TMS-protected alkyne (1.0 equiv)

-

Potassium carbonate (K₂CO₃, anhydrous, 0.12 equiv)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of the TMS-alkyne (e.g., 31.52 mmol) in methanol (250 ml), add potassium carbonate (e.g., 3.9 mmol).

-

Stir the mixture for 2 hours at room temperature under an inert atmosphere (e.g., N₂).

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography if required.

Protocol 3: Deprotection of a TBDMS-Protected Alkyne using TBAF

Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for the cleavage of various silyl ethers, including those of alkynes.[7]

Materials:

-

TBDMS-protected alkyne (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the TBDMS-protected alkyne in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-